

molecular weight of (R)-1-Boc-piperazine-2-carboxylic acid

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Compound of Interest

Compound Name: (R)-1-Boc-piperazine-2-carboxylic acid

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An In-depth Technical Guide to (R)-1-Boc-piperazine-2-carboxylic Acid

This guide provides comprehensive technical information on **(R)-1-Boc-piperazine-2-carboxylic acid**, a key building block in medicinal chemistry and pharmaceutical development. It is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Core Compound Data

(R)-1-Boc-piperazine-2-carboxylic acid is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on one of its nitrogen atoms. This structure allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.[1] The piperazine scaffold is a "privileged structure" in drug discovery, frequently found in agents targeting the central nervous system (CNS).[2]

Quantitative Data Summary

The key physicochemical properties of **(R)-1-Boc-piperazine-2-carboxylic acid** are summarized in the table below.

Property	Value	Reference
Molecular Weight	230.26 g/mol	[1][3][4]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₄	[1][3][4]
Appearance	White to off-white solid	[1]
Purity	≥97% (Typical)	
CAS Number	278788-60-6	[4]

Role in Pharmaceutical Synthesis

The unique structure of **(R)-1-Boc-piperazine-2-carboxylic acid** makes it an ideal starting material for creating diverse libraries of compounds for drug screening.[2] The Boc group provides stability and allows for controlled, stepwise reactions. It protects one nitrogen atom, enabling selective functionalization at the second nitrogen and the carboxylic acid group.[1] This compound is particularly crucial in the synthesis of:

- **CNS-Targeted Agents:** The piperazine moiety is common in drugs that act on the central nervous system.[2]
- **Peptide-Based Therapeutics:** It is used in peptide synthesis to enhance the stability and bioavailability of the final compounds.[1]
- **Receptor Modulators:** The scaffold is used to design and synthesize modulators for various receptors, including serotonin and dopamine receptors.[2]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent use of **(R)-1-Boc-piperazine-2-carboxylic acid** are critical for its application. Below are representative experimental protocols.

Synthesis of (R)-1-Boc-piperazine-2-carboxylic acid

The synthesis can be achieved by the selective protection of the N1 nitrogen of (R)-piperazine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- (R)-piperazine-2-carboxylic acid
- Di-tert-butyl dicarbonate (Boc_2O)
- Sodium bicarbonate (NaHCO_3)
- Dioxane
- Water
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve (R)-piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
- Add sodium bicarbonate (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
- Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc_2O .
- Acidify the aqueous layer to pH 3-4 with a 1N HCl solution.
- Extract the product into ethyl acetate (3x).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the solution and evaporate the solvent under reduced pressure to yield **(R)-1-Boc-piperazine-2-carboxylic acid** as a solid.

Amide Coupling Reaction using **(R)-1-Boc-piperazine-2-carboxylic acid**

This protocol details the coupling of the carboxylic acid group with a primary amine, a common step in drug synthesis, using HATU as the coupling agent.

Materials:

- **(R)-1-Boc-piperazine-2-carboxylic acid** (1.0 eq)
- A primary amine (e.g., benzylamine) (1.1 eq)
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
- DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
- Anhydrous Dimethylformamide (DMF)

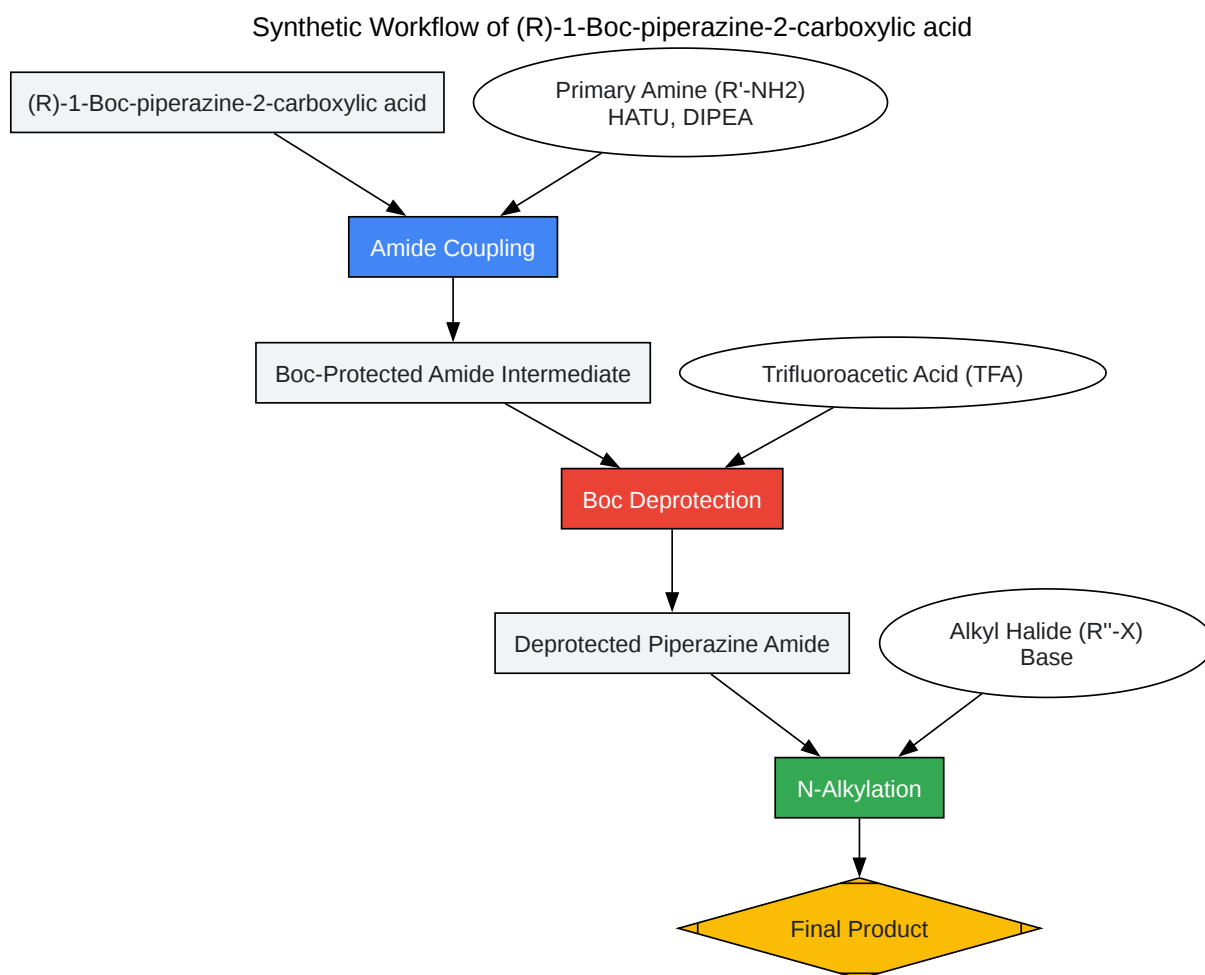
Procedure:

- In a round-bottom flask, dissolve **(R)-1-Boc-piperazine-2-carboxylic acid** and HATU in anhydrous DMF.
- Add DIPEA to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.
- Add the primary amine to the activated mixture.
- Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate.

- Wash the organic layer sequentially with saturated aqueous NaHCO_3 , water, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualization of Synthetic Workflow

The following diagram illustrates a typical synthetic workflow involving **(R)-1-Boc-piperazine-2-carboxylic acid**, showcasing its role as a versatile building block in the creation of a more complex molecule.



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Caption: Synthetic pathway from a protected piperazine.

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